4'-Bromo-3-(3-chlorophenyl)propiophenone
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Overview
Description
4’-Bromo-3-(3-chlorophenyl)propiophenone is a halogenated derivative of propiophenone. It is characterized by the presence of both bromine and chlorine atoms attached to the phenyl rings. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(3-chlorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-(3-chlorophenyl)propiophenone as the starting material, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
In industrial settings, the production of 4’-Bromo-3-(3-chlorophenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents like dichloromethane or chloroform.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol)
Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid)
Major Products
Substitution: Amino or thio derivatives of the original compound
Reduction: 4’-Bromo-3-(3-chlorophenyl)propiophenol
Oxidation: Quinone derivatives
Scientific Research Applications
4’-Bromo-3-(3-chlorophenyl)propiophenone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3-chlorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity and specificity, allowing it to inhibit or activate biological pathways. The carbonyl group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-chloropropiophenone
- 3’-Bromo-3-(4-chlorophenyl)propiophenone
- 4’-Methyl-3-chloropropiophenone
Uniqueness
4’-Bromo-3-(3-chlorophenyl)propiophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications in drug development and chemical research.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAENUPQRIIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644425 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-56-6 |
Source
|
Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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